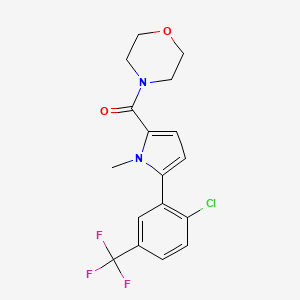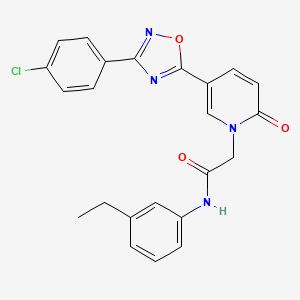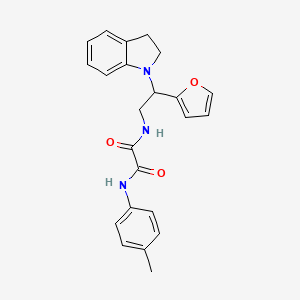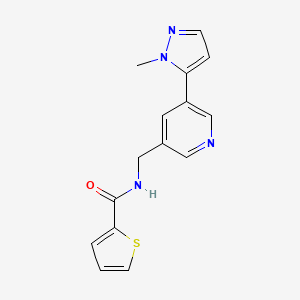![molecular formula C21H24N4O3S B2484517 1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone CAS No. 461452-01-7](/img/structure/B2484517.png)
1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals characterized by their heterocyclic structures, incorporating elements like quinoline and oxadiazole within their frameworks. Heterocyclic compounds are of significant interest in materials science and pharmaceutical research due to their diverse chemical behaviors and biological activities.
Synthesis Analysis
Heterocyclic compounds are synthesized through various methods, including the treatment of intermediates with phosphorus sulfides, diethyl phosphite, and phenyl phosphonic dichloride in dry dioxane, leading to novel structures with potential antioxidant properties (Hassan et al., 2017).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using techniques like FTIR spectrum, single crystal XRD, and UV-visible and thermal analysis. The crystal structure study often reveals that these compounds crystallize in specific systems, providing insights into their molecular arrangements and stability (Shruthi et al., 2019).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including enzymatic C-Demethylation, revealing their dynamic interaction capabilities and potential metabolic pathways when introduced into biological systems (Yoo et al., 2008).
Physical Properties Analysis
These compounds exhibit specific physical properties, such as transparency in the visible region and thermal stability, as determined by TG and DTA analysis. Such properties are crucial for their applications in material science and pharmaceutical formulations (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including their reactivity and stability, are influenced by their structural configurations. For instance, the presence of specific functional groups can significantly enhance their antioxidant activities, showcasing their potential as therapeutic agents (Hassan et al., 2017).
科学的研究の応用
Antibacterial and Antifungal Properties
- Synthesis of pyrazole derivatives containing a 2-methylquinoline ring system, including 1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone, has shown potential as antibacterial and antifungal agents. Notable effectiveness against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi like Aspergillus niger, Ustilago maydis was observed in these compounds (Raju, Mahesh, Manjunath, Venkata Ramana, 2016).
Antioxidant Activity
- Novel oxadiazaphosphepino quinolinones, derived from similar chemical structures, have exhibited notable antioxidant activities. This indicates potential application in areas where oxidative stress is a concern (Hassan, Abdel‐kariem, Ali, 2017).
Cardiac Stimulant Activity
- Certain quinolinone derivatives, related structurally to 1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone, have been synthesized and evaluated for their cardiotonic activity. This research indicates the potential of such compounds in developing treatments for heart-related conditions (Alabaster et al., 1989).
Antimicrobial Evaluation
- Derivatives of quinoline linked oxadiazole, such as the compound , have been studied for their potent antibacterial properties. These compounds demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Jadhav et al., 2019).
Antituberculosis and Cytotoxicity Studies
- Some derivatives of 3-heteroarylthioquinoline, closely related to the compound of interest, have been synthesized and evaluated for antituberculosis activity. These compounds showed promising results against Mycobacterium tuberculosis H37Rv, suggesting potential applications in antituberculosis treatments (Chitra et al., 2011).
特性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-6-3-7-15(2)25(14)19(26)13-29-21-24-23-18(28-21)12-27-17-10-4-8-16-9-5-11-22-20(16)17/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRCRJHPJHWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)


![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)
![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)

![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)
![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)


